molecular formula C20H20N6O2S B10986135 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10986135
M. Wt: 408.5 g/mol
InChI Key: GNKHKNLPNZHCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of triazole, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the thiophene moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole and pyrazole rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene moiety via substitution reactions.

    Coupling Reactions: Final coupling of the triazole-pyrazole intermediate with the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene moiety.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma, also containing a thiophene ring.

Uniqueness

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of triazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-26-16(12-15(25-26)17-4-3-11-29-17)19(27)22-20-21-18(23-24-20)10-7-13-5-8-14(28-2)9-6-13/h3-6,8-9,11-12H,7,10H2,1-2H3,(H2,21,22,23,24,27)

InChI Key

GNKHKNLPNZHCSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.